molecular formula C8H7NO4S B1671872 Indoxyl sulfate CAS No. 487-94-5

Indoxyl sulfate

Cat. No. B1671872
CAS RN: 487-94-5
M. Wt: 213.21 g/mol
InChI Key: BXFFHSIDQOFMLE-UHFFFAOYSA-N
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Description

Indoxyl sulfate is a uremic toxin and a metabolite of tryptophan . It is formed via sulfation of indoxyl, an intermediate generated from tryptophan by intestinal bacteria, by the sulfotransferase (SULT) isoform 1A1 variant 2 (SULT1A1*2) in the liver .


Synthesis Analysis

Indoxyl sulfate is synthesized through the following metabolic pathway: L-tryptophan → indole → indoxyl → indoxyl sulfate . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria . Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver . Subsequently, indoxyl is converted into indoxyl sulfate by sulfotransferase enzymes in the liver .


Molecular Structure Analysis

The molecular formula of Indoxyl sulfate is C8H7NO4S . The molecular weight is 213.21 .


Chemical Reactions Analysis

Indoxyl sulfate is a metabolite of dietary L-tryptophan that is synthesized through the following metabolic pathway: L-tryptophan → indole → indoxyl → indoxyl sulfate . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria .


Physical And Chemical Properties Analysis

The molecular formula of Indoxyl sulfate is C8H7NO4S and its molar mass is 213.21 g·mol−1 .

Scientific Research Applications

1. Indoxyl Sulfate and Renal Disease

Indoxyl sulfate, derived from the breakdown of tryptophan, accumulates in patients with reduced kidney function, such as those undergoing hemodialysis, due to limited clearance by dialysis and high plasma protein binding. This accumulation is associated with the progression of renal disease and vascular disease. Although the toxicity of indoxyl sulfate in humans is not conclusively proven, it's implicated in renal disease progression and vascular disease, prompting research into reducing its plasma levels through dialytic and non-dialytic means (Leong & Sirich, 2016).

2. Cardiovascular Effects

Indoxyl sulfate has been shown to have pro-fibrotic and pro-hypertrophic effects on cardiac cells, potentially contributing to adverse cardiac remodeling. This remodeling is mediated via activation of specific pathways, such as the p38 MAPK, p42/44 MAPK, and NFκB pathways. These findings suggest that targeting the reduction of indoxyl sulfate could be a novel therapeutic approach to manage chronic heart failure, especially in patients with chronic kidney disease (Lekawanvijit et al., 2010).

3. Transport Mechanisms in the Kidney

The renal excretion of indoxyl sulfate is primarily facilitated by organic anion transporter 3 (OAT3). This study highlighted that OAT3 is responsible for renal uptake of indoxyl sulfate and that mutual inhibition of uremic toxins via OAT3 may accelerate their accumulation in the body, contributing to nephrotoxicity in uremia (Deguchi et al., 2002).

4. Sulfation Process

The sulfation of indoxyl by human and rat aryl sulfotransferases to form indoxyl sulfate is an important metabolic process. This study identified the specific sulfotransferase isoforms responsible for this reaction, providing insights into the metabolism and potential therapeutic targeting of indoxyl sulfate (Banoglu & King, 2002).

5. Oxidative Stress and Vascular Effects

Indoxyl sulfate has been implicated in oxidative stress-induced activation of NF-κB in vascular endothelial cells, upregulating the expression of ICAM-1 and MCP-1. This suggests that indoxyl sulfate might play a significant role in the development of cardiovascular disease in chronic kidney disease by increasing the endothelial expression of these molecules (Tumur et al., 2010).

6. Redox Properties in Chronic Kidney Disease

Indoxyl sulfate exhibits dual roles as both a pro-oxidant and an anti-oxidant, depending on its concentration. Under chronic kidney disease conditions, its pro-oxidant properties are more pronounced, contributing to oxidative stress in various cell types, including renal tubular cells and vascular endothelial cells. These insights help in understanding the complex role of indoxyl sulfate in chronic kidney disease progression and cardiovascular mortality (Miyamoto et al., 2011).

7. Podocyte Injury and Aryl-Hydrocarbon Receptor Activation

Indoxyl sulfate, as a ligand of the aryl-hydrocarbon receptor (AhR), contributes to podocyte injury. This study demonstrated that exposure to indoxyl sulfate led to changes in podocyte morphology and gene expression in mice, suggesting a role in glomerular injury. This highlights the importance of AhR activation by indoxyl sulfate in kidney disease (Ichii et al., 2014).

8. Nephro-Vascular Toxicity

Indoxyl sulfate is identified as a nephro-vascular toxin, involved in the progression of chronic kidney disease and cardiovascular disease in CKD patients. It induces oxidative stress and free radical production, impairing cellular antioxidative systems. This study provides a comprehensive understanding of the deleterious effects of indoxyl sulfate on both renal and vascular cells, underscoringthe need for treatments targeting its removal or reduction (Niwa, 2010).

9. Association with Heart Failure in Hemodialysis Patients

Research indicates that indoxyl sulfate levels are associated with heart failure events in patients on hemodialysis. This study underscores the potential of indoxyl sulfate as a biomarker for heart failure risk in this patient population, though further investigation is needed to determine its role in the pathogenesis of heart failure (Cao et al., 2015).

10. Role in Glomerular Sclerosis

The administration of indole, a precursor of indoxyl sulfate, in uremic rats, accelerated glomerular sclerosis. This study suggests that indoxyl sulfate, resulting from the metabolism of indole, plays a significant role in the progression of chronic renal failure, indicating its potential as a therapeutic target (Niwa, Ise, & Miyazaki, 1994).

Safety And Hazards

Indoxyl sulfate should be handled with personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

There is increasing evidence for a contributory role of microbiota-derived indole-derivatives in blood pressure regulation and hypertension . There are indications for a role of the kynurenine pathway in atherosclerotic lesion development .

properties

IUPAC Name

1H-indol-3-yl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFFHSIDQOFMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2642-37-7 (mono-potassium salt)
Record name Indican
Source ChemIDplus
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DSSTOX Substance ID

DTXSID701043787
Record name Indoxyl sulfate
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Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indoxyl sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Indoxyl sulfate

CAS RN

487-94-5, 1336-79-4
Record name Indoxyl sulfate
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Record name Indican
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indican
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoxyl sulfate
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Record name Indoxyl sulfate
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Record name INDOXYL SULFATE
Source FDA Global Substance Registration System (GSRS)
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Record name Indoxyl sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,800
Citations
SC Leong, TL Sirich - Toxins, 2016 - mdpi.com
… The kidneys achieve high clearances of indoxyl sulfate by tubular secretion, a … , indoxyl sulfate accumulates to relatively high plasma levels in hemodialysis patients. Indoxyl sulfate has …
Number of citations: 207 www.mdpi.com
T Niwa - Journal of Renal Nutrition, 2010 - Elsevier
… Indoxyl sulfate is markedly accumulated in the serum of patients with chronic kidney … serum levels of indoxyl sulfate in CKD patients by adsorbing indole, a precursor of indoxyl sulfate, in …
Number of citations: 196 www.sciencedirect.com
T Niwa - Nagoya J Med Sci, 2010 - med.nagoya-u.ac.jp
… , and is metabolized to indoxyl sulfate in the liver, while indoxyl sulfate is normally excreted … of indoxyl sulfate leads to an elevation of it. In fact, the serum levels of indoxyl sulfate, were …
Number of citations: 163 www.med.nagoya-u.ac.jp
R Vanholder, E Schepers, A Pletinck… - Journal of the …, 2014 - ncbi.nlm.nih.gov
… We aimed to analyze the effect of indoxyl sulfate and p-cresyl sulfate in vitro and in animals. Based on preset standards, 27 articles of adequate quality were retrieved and are reported …
Number of citations: 617 www.ncbi.nlm.nih.gov
SC Hung, KL Kuo, CC Wu, DC Tarng - Journal of the American …, 2017 - Am Heart Assoc
… of free and total indoxyl sulfate. Moreover, absolute and tertiles of free indoxyl sulfate levels independently predicted AVG thrombosis. Therefore, indoxyl sulfate may be involved in the …
Number of citations: 156 www.ahajournals.org
G Lano, S Burtey, M Sallée - Toxins, 2020 - mdpi.com
Chronic kidney disease (CKD) is associated with a high prevalence of cardiovascular diseases. During CKD, the uremic toxin indoxyl sulfate (IS)—derived from tryptophan metabolism—…
Number of citations: 85 www.mdpi.com
CJ Lin, HH Chen, CF Pan, CK Chuang… - Journal of clinical …, 2011 - Wiley Online Library
… between indoxyl sulfate and p-cresylsulfate level (r=0.61, P<0.01). Indoxyl sulfate and p-… Serum indoxyl sulfate level was closely associated with p-cresylsulfate level in CKD patients…
Number of citations: 137 onlinelibrary.wiley.com
BKI Meijers, P Evenepoel - Nephrology Dialysis Transplantation, 2011 - academic.oup.com
… indoxyl sulfate and estimated glomerular filtration rate (eGFR) (r −0.72, P < 0.001), between p-cresyl sulfate and eGFR (r −0.64, P < 0.001) and between indoxyl sulfate … indoxyl sulfate …
Number of citations: 280 academic.oup.com
AH Berg, S Kumar… - The Journal of Clinical …, 2022 - Am Soc Clin Investig
… Here, we show that the dietary tryptophan-derived uremic solutes including indoxyl sulfate (IS) and kynurenine (Kyn) at concentrations corresponding to those in CKD patients suppress …
Number of citations: 11 www.jci.org
TH Cheng, MC Ma, MT Liao, CM Zheng, KC Lu… - Toxins, 2020 - mdpi.com
Indoxyl sulfate (IS), a uremic toxin, causes chronic kidney disease (CKD) progression via its tubulotoxicity. After cellular uptake, IS directly induces apoptotic and necrotic cell death of …
Number of citations: 46 www.mdpi.com

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